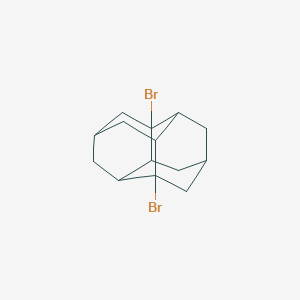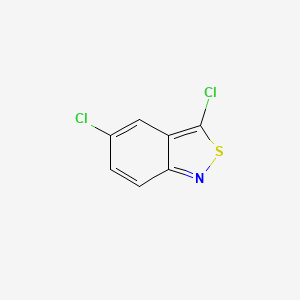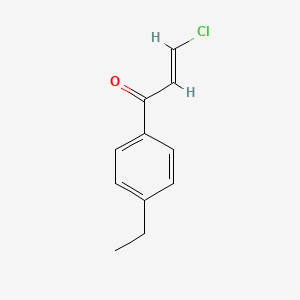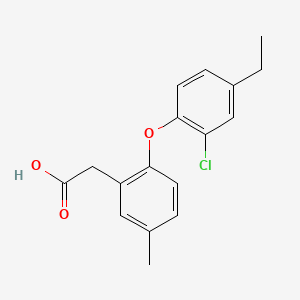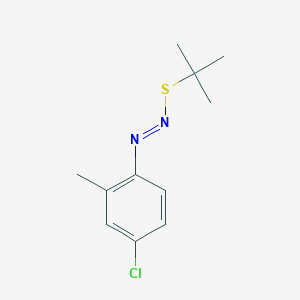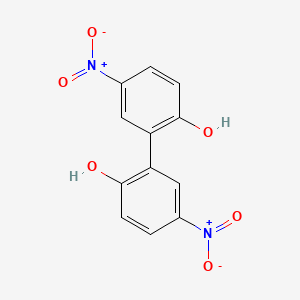
2-(2-Hydroxy-5-nitrophenyl)-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-5-nitrophenyl)-4-nitrophenol is an organic compound characterized by the presence of two nitro groups and a hydroxyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxy-5-nitrophenyl)-4-nitrophenol typically involves nitration reactions. One common method is the nitration of 2-hydroxyphenol (catechol) using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Hydroxy-5-nitrophenyl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-5-nitrophenyl)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromogenic properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-5-nitrophenyl)-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
4-Nitrocatechol: Similar structure with one nitro group and one hydroxyl group.
2-Hydroxy-5-nitrophenyl hydrogen sulfate: Contains a sulfate group instead of a second nitro group.
Uniqueness: 2-(2-Hydroxy-5-nitrophenyl)-4-nitrophenol is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and potential applications. The combination of hydroxyl and nitro groups provides a versatile platform for various chemical transformations and interactions.
Propiedades
Fórmula molecular |
C12H8N2O6 |
|---|---|
Peso molecular |
276.20 g/mol |
Nombre IUPAC |
2-(2-hydroxy-5-nitrophenyl)-4-nitrophenol |
InChI |
InChI=1S/C12H8N2O6/c15-11-3-1-7(13(17)18)5-9(11)10-6-8(14(19)20)2-4-12(10)16/h1-6,15-16H |
Clave InChI |
FRXHXPOXUZYRII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)

![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)



